2,4,5-Tribromo-1-methyl-1H-imidazole

Metal–halogen exchange Organolithium chemistry Synthetic methodology

Procure 2,4,5-tribromo-1-methyl-1H-imidazole as a single versatile starting material to generate a complete library of mono-, di-, and tribromoimidazole intermediates via controlled reductive debromination (~62% yield of 4-bromo-1-methyl-1H-imidazole). Its three reactive C–Br bonds enable sequential Suzuki–Miyaura cross-coupling for 2,4,5-triarylimidazoles. Unlike partially brominated analogs, the tri-bromo pattern prevents unintended Br–Li exchange with n-BuLi, ensuring orthogonal reactivity. Verify batch identity via PXRD against published single-crystal data.

Molecular Formula C4H3Br3N2
Molecular Weight 318.79 g/mol
CAS No. 1003-91-4
Cat. No. B092877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,5-Tribromo-1-methyl-1H-imidazole
CAS1003-91-4
Molecular FormulaC4H3Br3N2
Molecular Weight318.79 g/mol
Structural Identifiers
SMILESCN1C(=C(N=C1Br)Br)Br
InChIInChI=1S/C4H3Br3N2/c1-9-3(6)2(5)8-4(9)7/h1H3
InChIKeyKAMDVXMJRMNDCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4,5-Tribromo-1-methyl-1H-imidazole (CAS 1003-91-4) Product Baseline and Procurement Overview


2,4,5-Tribromo-1-methyl-1H-imidazole (CAS 1003-91-4, C₄H₃Br₃N₂) is a highly brominated heterocyclic imidazole scaffold featuring bromine atoms at the 2-, 4-, and 5-positions of the imidazole ring, with a methyl group at the N-1 position . The molecular weight is 318.79 g/mol, with a reported melting point of 84–86 °C and a boiling point of 364.9±45.0 °C at 760 mmHg . This compound serves as a versatile synthetic building block for medicinal chemistry and materials science due to the presence of three reactive C–Br bonds, which enable sequential functionalization strategies [1].

Why 2,4,5-Tribromo-1-methyl-1H-imidazole Cannot Be Substituted with Partially Brominated Imidazole Analogs


In-class imidazole analogs with fewer bromine substituents (e.g., monobromo- or dibromoimidazoles) or different halogen patterns exhibit fundamentally different reactivity profiles, precluding their use as direct replacements in established synthetic protocols. Specifically, the presence of three bromine atoms in 2,4,5-tribromo-1-methyl-1H-imidazole enables unique metal–halogen exchange and selective cross-coupling behavior that is not achievable with partially brominated counterparts [1]. Furthermore, this compound's ability to serve as a precursor for selective reductive debromination to generate valuable mono- and dibromoimidazole intermediates provides a divergent synthetic entry point that simpler analogs cannot replicate. The quantitative evidence below establishes precisely where this compound differentiates from its closest in-class comparators.

Quantitative Differentiation Evidence for 2,4,5-Tribromo-1-methyl-1H-imidazole Versus In-Class Analogs


Metal–Halogen Exchange Failure in 2,4,5-Tribromo-1-methyl-1H-imidazole Versus Successful Exchange in Monobromo Imidazoles

Attempts to exchange bromine atoms for lithium in 2,4,5-tribromo-1-methylimidazole using n-butyllithium failed, whereas monobromoimidazoles undergo successful Br–Li exchange under identical conditions [1]. This differential reactivity fundamentally alters the synthetic strategies available for tribromoimidazole derivatives.

Metal–halogen exchange Organolithium chemistry Synthetic methodology

2,4,5-Tribromo-1-methyl-1H-imidazole as a Precursor for Reductive Debromination to Mono- and Dibromoimidazoles

2,4,5-Tribromo-1-methyl-1H-imidazole undergoes controlled reductive debromination with sodium sulfite under reflux conditions to yield a mixture of tribromo-, dibromo-, and monobromoimidazoles, enabling access to less brominated analogs from a single starting material . After two-step reduction, 4-bromo-1-methyl-1H-imidazole is obtained in approximately 62% yield .

Reductive debromination Precursor synthesis Halogenated imidazoles

Crystal Structure Characterization of 2,4,5-Tribromo-1-methyl-1H-imidazole: Established Structural Identity Versus In-Class Ambiguity

The crystal structure of 2,4,5-tribromo-1-methyl-1H-imidazole has been definitively solved and published, providing unambiguous structural verification with high-resolution data (Rgt(F) = 0.026) [1]. The compound crystallizes in the triclinic space group P1 (no. 2) with unit cell parameters a = 6.9066(3) Å, b = 7.0812(3) Å, c = 16.1046(6) Å, α = 78.093(2)°, β = 82.467(2)°, γ = 89.781(2)°, V = 763.8 ų, Z = 4, measured at T = 173 K [1].

X-ray crystallography Structural characterization Quality assurance

Validated Application Scenarios for 2,4,5-Tribromo-1-methyl-1H-imidazole Based on Quantitative Evidence


Divergent Synthesis of Brominated Imidazole Libraries via Reductive Debromination

Procure 2,4,5-tribromo-1-methyl-1H-imidazole as a single starting material to generate a library of mono-, di-, and tribromoimidazole intermediates through controlled reductive debromination with sodium sulfite, achieving approximately 62% yield of 4-bromo-1-methyl-1H-imidazole after two-step reduction [1]. This approach consolidates inventory and eliminates the need to source multiple CAS-specific bromoimidazoles separately.

Synthesis of 2,4,5-Triarylimidazole Scaffolds via Sequential Suzuki–Miyaura Cross-Coupling

Utilize 2,4,5-tribromo-1-methyl-1H-imidazole as a platform for sequential Suzuki–Miyaura cross-coupling reactions to access 2,4,5-triarylimidazoles. The established protocol enables initial coupling at the 2-position with (hetero)arylboronic acids, followed by simultaneous coupling at the 4- and 5-positions [1]. This methodology has been applied to the synthesis of Neurodazine precursors [1].

Synthetic Route Planning Requiring Avoidance of Br–Li Exchange Pathways

Select 2,4,5-tribromo-1-methyl-1H-imidazole for synthetic sequences where Br–Li exchange must be avoided. Since attempts to exchange bromine for lithium using n-butyllithium fail with this compound [1], it is inherently suited for multi-step functionalization strategies that rely on orthogonal reactivity (e.g., cross-coupling, nucleophilic substitution) without interference from unintended metal–halogen exchange side reactions.

Quality Control and Batch Verification Using Published Crystallographic Data

Implement powder X-ray diffraction (PXRD) for incoming batch verification by comparing experimental patterns to the published single-crystal structure data (triclinic P1, a = 6.9066 Å, b = 7.0812 Å, c = 16.1046 Å) [1]. This provides a robust, non-proprietary analytical benchmark for confirming compound identity and crystallinity.

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